2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
Overview
Description
The compound “2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of chromene derivative . Chromenes are natural compounds that have several biological effects . This specific compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions . For instance, a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature has been used to synthesize similar compounds .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Derivatives : A study by Liu et al. (2019) focused on synthesizing novel derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile. This was achieved by condensing various halogen derivatives with the hydroxy-group of 2-amino-4H-benzo[h]chromene-3-carbonitrile derivatives, leading to the formation of several new compounds (Liu et al., 2019).
Biological and Medicinal Properties
- Antimicrobial Effects : Moshafi et al. (2016) investigated the antibacterial effects of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives against various bacterial strains. They found that some derivatives exhibited significant antibacterial activity, particularly against Micrococcus luteus and Bacillus subtilis (Moshafi et al., 2016).
- Potential for Cancer Treatment : Bazureau et al. (2017) explored the potential of 2-amino-4H-chromene-3-carbonitrile derivatives in cancer treatment. They discovered that some derivatives were active against various tumor cell lines and protein kinases, suggesting potential medicinal properties (Bazureau et al., 2017).
Green Chemistry and Environmentally Friendly Synthesis
- Green Chemistry Approaches : El-Maghraby (2014) reported on the synthesis of substituted chromenes, including 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles, using Rochelle salt as a novel green catalyst. This approach highlights the potential for environmentally friendly synthesis methods in the production of these compounds (El-Maghraby, 2014).
Synthesis Optimization and Novel Methods
- Innovative Synthesis Protocols : Patil and Mahulikar (2013) developed a novel and convenient protocol for synthesizing 2-amino-4H-benzo[g]chromene-3-carbonitrile derivatives. This study contributes to the advancement of synthetic methodologies for producing these compounds more efficiently (Patil & Mahulikar, 2013).
Mechanism of Action
Target of Action
The primary target of 2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is the tubulin protein , specifically within the colchicine binding site . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell movement, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction can significantly impact the function of tubulin proteins, which can lead to changes in cell structure and function .
Biochemical Pathways
The interaction of this compound with tubulin proteins affects the assembly and disassembly of microtubules, a key component of the cell’s cytoskeleton . This can disrupt various cellular processes, including cell division, and lead to cell death .
Pharmacokinetics
The compound’s interaction with tubulin proteins suggests it can penetrate cell membranes to reach its intracellular target .
Result of Action
The binding of this compound to tubulin proteins can lead to the disruption of microtubule dynamics, which can inhibit cell division and lead to cell death . This makes it a promising candidate for anticancer therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s binding to its target .
Properties
IUPAC Name |
2-amino-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-10-16-18(14-6-3-7-22-11-14)15-8-12-4-1-2-5-13(12)9-17(15)23-19(16)21/h1-9,11,18H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDAHWBHOGLRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181260 | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861208-23-3 | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861208-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(3-pyridinyl)-4H-naphtho[2,3-b]pyran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701181260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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